3-Bromo-4-cyanobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-cyanobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrFNO2S. It is a derivative of benzene, featuring bromine, cyano, and sulfonyl fluoride functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride typically involves the reaction of 3-bromo-4-cyanobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . This reaction is often facilitated by a phase transfer catalyst such as 18-crown-6-ether in acetonitrile to improve efficiency .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The bromine and cyano groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro derivatives and sulfonic acids.
Scientific Research Applications
3-Bromo-4-cyanobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride involves its ability to act as an electrophile. The sulfonyl fluoride group can react with nucleophilic sites on proteins, such as the hydroxyl group of serine residues in enzymes, leading to enzyme inhibition . This covalent modification can alter the activity of the target enzyme, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the sulfonyl fluoride group.
3-Bromo-4-cyanobenzenesulfonyl chloride: Precursor to 3-Bromo-4-cyanobenzene-1-sulfonyl fluoride, with a sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness: this compound is unique due to its combination of functional groups, which provides distinct reactivity and applications. The presence of the sulfonyl fluoride group allows for specific interactions with nucleophiles, making it a versatile reagent in chemical and biological research .
Properties
Molecular Formula |
C7H3BrFNO2S |
---|---|
Molecular Weight |
264.07 g/mol |
IUPAC Name |
3-bromo-4-cyanobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3BrFNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H |
InChI Key |
ZGKJNHOBNGJYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.